molecular formula C20H17N3O3 B12128581 N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide

Cat. No.: B12128581
M. Wt: 347.4 g/mol
InChI Key: LKGIPXUOOOFNOC-UHFFFAOYSA-N
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Description

N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinazolinone core substituted at position 7 with a 4-methylphenyl group and at position 2 with a furan-2-carboxamide moiety. Its molecular formula is inferred as C₁₉H₁₇N₃O₃, with a calculated molar mass of 335.36 g/mol.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[7-(4-methylphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-12-4-6-13(7-5-12)14-9-16-15(17(24)10-14)11-21-20(22-16)23-19(25)18-3-2-8-26-18/h2-8,11,14H,9-10H2,1H3,(H,21,22,23,25)

InChI Key

LKGIPXUOOOFNOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylamine with a suitable quinazolinone precursor in the presence of a dehydrating agent. The resulting intermediate is then reacted with furan-2-carboxylic acid under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial production often employs automated systems to ensure precise control over reaction parameters, thereby enhancing efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its reduced forms, altering its chemical properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce reduced quinazolinone forms. Substitution reactions can introduce various functional groups into the compound, leading to a diverse array of derivatives.

Scientific Research Applications

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional characteristics are compared below with three closely related analogs from diverse sources.

Structural Variations and Physicochemical Properties

Compound Name Position 7 Substituent Amide Group Core Structure Molecular Formula Molar Mass (g/mol)
N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide (Target) 4-Methylphenyl Furan-2-carboxamide Tetrahydroquinazolinone C₁₉H₁₇N₃O₃ 335.36 (calculated)
N-[7-(2-Furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide 2-Furyl Benzamide Tetrahydroquinazolinone C₁₉H₁₅N₃O₃ 333.34 (calculated)
N-[7-(3-Chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide 3-Chlorophenyl Propanamide Tetrahydroquinazolinone C₁₇H₁₆ClN₃O₂ 329.78
N-(5-(3-Cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Tetrahydrofuran-3-yl-oxy + Piperidine Furan-2-carboxamide Quinoline Complex Not provided
Key Observations:

Core Structure: The target compound and analogs from and share a tetrahydroquinazolinone core, whereas the patent compound employs a quinoline scaffold. Quinoline derivatives often exhibit distinct electronic properties and binding affinities compared to quinazolinones due to nitrogen positioning.

Position 7 Substituents :

  • The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the 2-furyl group in or the 3-chlorophenyl in . Chlorine substituents (as in ) may increase metabolic stability but reduce solubility.

Benzamide’s aromaticity might enhance π-π stacking in biological targets.

Molecular Mass and Complexity: The patent compound features additional complexity (e.g., cyano, piperidine, tetrahydrofuran-oxy groups), which may improve target specificity but complicate synthesis.

Implications of Structural Differences

  • The 3-chlorophenyl substituent in may further enhance lipophilicity but reduce aqueous solubility.
  • Biological Activity: While specific activity data are unavailable, the furan-2-carboxamide moiety in the target compound and could modulate interactions with enzymes or receptors through hydrogen bonding. The quinoline core in might confer distinct pharmacokinetic profiles compared to quinazolinones.
  • Synthetic Accessibility : Simpler analogs like and may be more synthetically accessible than the patent compound , which requires multi-step functionalization.

Biological Activity

N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical formula is C18H19N3OC_{18}H_{19}N_{3}O, with a complex structure that includes a quinazoline core and a furan carboxamide moiety. The presence of the 4-methylphenyl group is believed to enhance its biological properties.

1. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).

CompoundCell Line% Cell Viability
This compoundHepG233.29%
This compoundHuh-745.09%
This compoundMCF-741.81%

These results indicate that the compound exhibits a dose-dependent inhibition of cell proliferation. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances its anti-cancer activity .

2. Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has shown promising antimicrobial activity. It was tested against various bacterial strains and fungi using the well diffusion method. The results are summarized below:

MicroorganismInhibition Zone (mm) at 10 mg/mL
E. coli10.5 mm
S. aureus13 mm
B. cereus16 mm

The minimum inhibitory concentration (MIC) values ranged from 230 to 280 µg/mL for different strains . The presence of the aromatic moiety contributes to its lipophilicity, which is essential for penetrating microbial membranes.

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various derivatives of furan-carboxamide compounds against cancer cell lines. The findings indicated that modifications in the phenyl ring significantly influenced the cytotoxicity levels .
  • Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation, which are critical for programmed cell death .
  • Comparative Analysis : When compared to standard anti-cancer drugs like doxorubicin, this compound demonstrated superior efficacy against certain cancer types while exhibiting lower toxicity profiles .

Q & A

Q. How can multi-omics approaches elucidate its polypharmacological effects?

  • Methodology :
  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2).
  • Proteomics : TMT labeling and LC-MS/MS to quantify kinase phosphorylation changes .
  • Metabolomics : NMR-based profiling of TCA cycle intermediates in treated cells.

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